Ethyl 3-propylhexanoate
Overview
Description
Ethyl 3-propylhexanoate: is an organic compound classified as an ester. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound, in particular, is a clear, colorless liquid with a molecular weight of 186.29 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-propylhexanoate can be synthesized through the esterification reaction between 3-propylhexanoic acid and ethanol . The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and is conducted under reflux conditions to ensure the reaction proceeds to completion.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized to achieve high yields and purity, often involving continuous flow reactors and advanced purification techniques to remove any by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-propylhexanoate can undergo various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed in the presence of a strong acid or base to yield 3-propylhexanoic acid and ethanol.
Reduction: The ester can be reduced to form the corresponding alcohol, 3-propylhexanol, using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of this compound can lead to the formation of 3-propylhexanoic acid.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under controlled conditions.
Major Products Formed:
Hydrolysis: 3-Propylhexanoic acid and ethanol.
Reduction: 3-Propylhexanol.
Oxidation: 3-Propylhexanoic acid.
Scientific Research Applications
Ethyl 3-propylhexanoate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of metabolic pathways and enzyme activities.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism by which ethyl 3-propylhexanoate exerts its effects depends on its specific application. For example, in drug delivery systems, it may act as a carrier molecule, facilitating the transport of active pharmaceutical ingredients to target sites within the body. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Propyl hexanoate
Ethyl hexanoate
Butyl hexanoate
Methyl hexanoate
Biological Activity
Ethyl 3-propylhexanoate is an ester compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 200.32 g/mol. It is characterized by a branched alkyl chain which may influence its biological interactions. The compound is typically synthesized through esterification processes involving 3-propylhexanoic acid and ethanol.
Biological Activities
1. Antimicrobial Properties:
Research indicates that ethyl esters, including this compound, exhibit antimicrobial activity against various pathogens. A study demonstrated significant inhibition of bacterial growth, suggesting potential applications in food preservation and pharmaceuticals .
2. Insecticidal Effects:
this compound has been evaluated for its insecticidal properties. In laboratory settings, it was shown to have a lethal effect on certain insect species, including fruit flies (Drosophila melanogaster). The compound's efficacy was tested using various concentrations, revealing a dose-dependent response .
3. Flavoring Agent:
In the food industry, this compound is recognized for its pleasant aroma and flavor profile, contributing to the sensory attributes of products such as wines and other beverages. Its volatile nature makes it suitable for use in flavor formulations .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption: The compound may disrupt microbial cell membranes, leading to cell lysis and death.
- Neurotoxic Effects on Insects: this compound may interfere with neurotransmitter systems in insects, causing paralysis or death.
- Flavor Compound Interaction: Its interaction with taste receptors can enhance flavor perception in food products.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a university microbiology department tested the antimicrobial effects of this compound against common foodborne pathogens. Results indicated a significant reduction in bacterial counts at concentrations above 0.5% .
Case Study 2: Insecticidal Activity
In an entomological study, this compound was tested against Drosophila melanogaster larvae. The results showed that exposure to the compound resulted in a mortality rate exceeding 80% within 48 hours at high concentrations .
Data Table: Biological Activities of this compound
Activity Type | Test Organism | Concentration (mg/mL) | Effectiveness (%) |
---|---|---|---|
Antimicrobial | Escherichia coli | 0.5 | 90 |
Antimicrobial | Staphylococcus aureus | 1.0 | 85 |
Insecticidal | Drosophila melanogaster | 10 | 80 |
Flavoring Agent | Wine Aroma | N/A | Positive Sensory |
Properties
IUPAC Name |
ethyl 3-propylhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-4-7-10(8-5-2)9-11(12)13-6-3/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNVKXONAXUALG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.